molecular formula C9H16F2N2 B13183447 3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine

3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine

Cat. No.: B13183447
M. Wt: 190.23 g/mol
InChI Key: QCRADDBANKMAID-UHFFFAOYSA-N
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Description

3-{2-Azabicyclo[221]heptan-2-yl}-2,2-difluoropropan-1-amine is a complex organic compound featuring a bicyclic structure with a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can yield alcohols.

Scientific Research Applications

3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique bicyclic structure.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as increased stability or reactivity.

    Biological Studies: It can be used to study the effects of bicyclic amines on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of fluorine atoms can enhance its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H16F2N2

Molecular Weight

190.23 g/mol

IUPAC Name

3-(2-azabicyclo[2.2.1]heptan-2-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C9H16F2N2/c10-9(11,5-12)6-13-4-7-1-2-8(13)3-7/h7-8H,1-6,12H2

InChI Key

QCRADDBANKMAID-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2CC(CN)(F)F

Origin of Product

United States

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